molecular formula C7H3ClF2O B1297438 2,4-Difluorobenzoyl chloride CAS No. 72482-64-5

2,4-Difluorobenzoyl chloride

Cat. No. B1297438
Key on ui cas rn: 72482-64-5
M. Wt: 176.55 g/mol
InChI Key: JSWRVDNTKPAJLB-UHFFFAOYSA-N
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Patent
US04847442

Procedure details

13.5 g (.085 mol) of 2,4-diflurobenzoylfluoride were cooled to about 5° C. Aluminum chloride (3.7 g; 0.028 mol) was added slowly over about 0.5 hour. The conversion to the aroyl chloride was 80% (as determined by Gas Chromatography). The reaction was warmed to 90° C. Complete conversion of the starting material resulted. The product was distilled at reduced pressure to yield 2,4-difluorobenzoylchloride as a colorless liquid. This material was not assayed but used directly in the reduction step.
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
aroyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:9]([F:11])[CH:8]=[CH:7][C:3]=1[C:4](F)=[O:5].[Cl-:12].[Al+3].[Cl-].[Cl-]>>[F:1][C:2]1[CH:10]=[C:9]([F:11])[CH:8]=[CH:7][C:3]=1[C:4]([Cl:12])=[O:5] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
13.5 g
Type
reactant
Smiles
FC1=C(C(=O)F)C=CC(=C1)F
Step Two
Name
Quantity
3.7 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
aroyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulted
DISTILLATION
Type
DISTILLATION
Details
The product was distilled at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)Cl)C=CC(=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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